molecular formula C11H19FN2O B1476522 (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097944-10-8

(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1476522
CAS RN: 2097944-10-8
M. Wt: 214.28 g/mol
InChI Key: UXGQFCAYZYTAOZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone (FMPPM) is a compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 193.22 g/mol and is a white crystalline solid. FMPPM is a synthetic derivative of pyrrolidine, a cyclic amine, and is a close analog of piperidine, a bicyclic amine. It is an important building block for the synthesis of other compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Pharmaceutical Testing and Drug Development

This compound is utilized as a reference standard in pharmaceutical testing . Its structural features, such as the pyrrolidine and piperidine rings, are common in many pharmacologically active molecules. The compound’s role in drug development is crucial for ensuring the efficacy and safety of new medications.

Medicinal Chemistry

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It is used to synthesize biologically active compounds with potential therapeutic applications . The compound’s derivatives could be explored for their efficacy in treating various diseases.

Pharmacological Research

Piperidine derivatives, including those related to this compound, are present in over twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from antipsychotics to antivirals .

Industrial Applications

While specific industrial uses of this compound are not detailed, its structural analogs are often employed in the synthesis of materials and chemicals that require precise molecular architecture .

Chemical Research

In chemical research, this compound serves as a model for studying the reactivity and properties of similar organic molecules. It helps in understanding the behavior of fluorinated compounds in various chemical reactions .

Neuroscience

Although direct applications in neuroscience are not explicitly mentioned, related compounds are used to study neurological pathways and disorders. They can serve as tools for probing the function of neurotransmitters and receptors.

properties

IUPAC Name

[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-7-9-4-6-14(8-9)11(15)10-3-1-2-5-13-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGQFCAYZYTAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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